Product packaging for Isoproturon-13C6(Cat. No.:)

Isoproturon-13C6

Cat. No.: B1157810
M. Wt: 212.24
Attention: For research use only. Not for human or veterinary use.
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Description

Isoproturon-13C6 is a carbon-13 labeled stable isotope of the phenylurea herbicide Isoproturon, specifically designed for use as an internal standard in quantitative mass spectrometry-based analysis . This compound, with the molecular formula C6¹³C6H18N2O and a molecular weight of 212.24, is essential for ensuring accuracy and precision in analytical methods, particularly High-Performance Liquid Chromatography (HPLC) . Its primary research value lies in the trace-level detection and quantification of its non-labeled counterpart in environmental samples, enabling studies on herbicide persistence, leaching potential, and ecodegradation in soil and water systems . The environmental behavior of Isoproturon is a key area of study; the parent compound is a selective systemic herbicide used to control annual grasses and broad-leaved weeds in cereals . It has a low tendency to adsorb to soil and can enter water bodies, with a reported half-life of approximately 30 days in water and 40 days in soil . Researchers utilize this compound to monitor these environmental processes reliably, as well as to investigate the compound's metabolism in plants and its toxicological profile, which includes being slightly hazardous (WHO class III) and posing risks to aquatic life such as algae and fish . This high-purity material is for research applications only and must be stored in a tightly closed container in a cool, dry, and well-ventilated area .

Properties

Molecular Formula

C₆¹³C₆H₁₈N₂O

Molecular Weight

212.24

Synonyms

N,N-Dimethyl-N’-[4-(1-methylethyl)phenyl]urea;  N,N-Dimethyl-N’-(4-isopropylphenyl)_x000B_urea-13C6;  3-p-Cumenyl-1,1-dimethylurea-13C6;  3-(4-Isopropylphenyl)-1,1-dimethylurea-13C6;  Alon-13C6;  Arelon R-13C6;  CGA 18731-13C6;  CL 12150-13C6;  DPX 6774-13C6;  Gram

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Isoproturon 13c6

Strategies for Carbon-13 Isotopic Labeling of Isoproturon (B30282)

The synthesis of Isoproturon-13C6 is a multi-step process that requires careful planning to ensure the precise and efficient incorporation of the carbon-13 isotopes into the desired positions of the molecule. The strategy revolves around building the final molecule from a commercially available, uniformly labeled starting material, such as benzene-13C6.

The common industrial synthesis of unlabeled Isoproturon proceeds by reacting 4-isopropylphenyl isocyanate with dimethylamine (B145610). nih.gov A parallel strategy is employed for the labeled analog, with the key difference being the synthesis of the isotopically labeled 4-isopropylphenyl isocyanate precursor.

A plausible synthetic pathway begins with benzene-13C6 . The synthesis would proceed through the following key transformations:

Friedel-Crafts Alkylation: Benzene-13C6 is reacted with an isopropylating agent, such as isopropyl bromide or propene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form isopropylbenzene-13C6 (cumene-13C6).

Nitration: The resulting isopropylbenzene-13C6 undergoes nitration, typically using a mixture of nitric acid and sulfuric acid. This reaction is regioselective, yielding predominantly the para-substituted product, 1-isopropyl-4-nitrobenzene-13C6, due to the ortho-, para-directing nature of the isopropyl group.

Reduction: The nitro group of 1-isopropyl-4-nitrobenzene-13C6 is then reduced to an amine. This is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or metal-acid reduction (e.g., tin or iron in hydrochloric acid), yielding 4-isopropylaniline-13C6.

Formation of Isocyanate and Final Coupling: The 4-isopropylaniline-13C6 is converted to the corresponding isocyanate. This is often done by reaction with phosgene (B1210022) or a phosgene equivalent. The resulting 4-isopropylphenyl isocyanate-13C6 is then reacted with dimethylamine to yield the final product, this compound. google.com

This regiospecific approach ensures that the six carbon-13 atoms are located exclusively within the phenyl ring structure of the Isoproturon molecule.

Following synthesis, the crude this compound must be rigorously purified to remove unreacted precursors, reaction by-products, and any potential unlabeled Isoproturon. A multi-step purification protocol is typically employed.

Crystallization: Initial purification of the solid product can be achieved through recrystallization from a suitable solvent system. This process removes a significant portion of impurities that have different solubility profiles.

Solid-Phase Extraction (SPE): For achieving high purity, SPE is a common and effective technique. researchgate.net The crude product is dissolved and passed through a cartridge containing a solid adsorbent, such as a C18-bonded silica (B1680970) (octadecylsilane). researchgate.net The target compound is retained on the solid phase while more polar impurities are washed away. The purified this compound is then eluted with a less polar organic solvent.

Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity standards required for analytical reference materials, preparative HPLC may be used as a final polishing step. This technique separates the target compound from any remaining closely related impurities based on their differential partitioning between the mobile and stationary phases.

Precursor Synthesis and Regiospecific Labeling Incorporation Techniques

Rigorous Spectroscopic and Chromatographic Validation of Isotopic Purity and Enrichment

To be effective as an internal standard, the identity, isotopic enrichment, and chemical purity of this compound must be unequivocally confirmed. This is accomplished through a combination of advanced analytical techniques.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the isotopic composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the verification of the elemental formula and the number of incorporated heavy isotopes.

The analysis confirms the mass difference between the labeled and unlabeled compounds. Unlabeled Isoproturon has a monoisotopic mass of 206.1419 g/mol , whereas this compound, with six 13C atoms, has a calculated monoisotopic mass of 212.1621 g/mol . nih.govpharmaffiliates.com This mass shift of +6 Da is readily detected. Tandem mass spectrometry (MS/MS) can further confirm the location of the label, as fragment ions containing the phenyl ring will also exhibit a +6 Da mass shift compared to the fragments of unlabeled Isoproturon. For example, a key fragment of Isoproturon (m/z 165) corresponds to the loss of the dimethylamino group; for the labeled compound, this fragment would appear at m/z 171. researchgate.neteurl-pesticides.eu

Table 1: Mass Spectrometric Data for Isoproturon and this compound

PropertyIsoproturonThis compoundReference
Molecular FormulaC₁₂H₁₈N₂OC₆¹³C₆H₁₈N₂O nih.govpharmaffiliates.com
Monoisotopic Mass (Da)206.14191212.16211 nih.govpharmaffiliates.com
Precursor Ion [M+H]⁺ (m/z)207.1491~213.1693 nih.goveurl-pesticides.eu
Key MS/MS Fragment Ion (m/z)165.1021~171.1223 researchgate.neteurl-pesticides.eu

In a standard ¹³C NMR spectrum of unlabeled Isoproturon, the six carbon atoms of the phenyl ring produce distinct signals. nih.gov In the spectrum of this compound, the signals corresponding to these six carbons will be dramatically enhanced due to the high isotopic enrichment (from 1.1% natural abundance to >99%). frontiersin.org Furthermore, the presence of adjacent ¹³C nuclei gives rise to ¹³C-¹³C spin-spin coupling, which can create complex splitting patterns for the aromatic signals, confirming the contiguous labeling around the ring. The signals for the non-labeled carbons (isopropyl and dimethylamino groups) would retain their normal intensity and appearance.

Table 2: Representative ¹³C NMR Chemical Shifts for Unlabeled Isoproturon

Carbon AtomChemical Shift (ppm)Expected Observation in this compound
C=O (carbonyl)~155Normal Intensity
Aromatic C (quaternary, C-N)~137Highly Enhanced Signal
Aromatic C (quaternary, C-isopropyl)~146Highly Enhanced Signal
Aromatic C-H~118-127Highly Enhanced Signals
N-(CH₃)₂~36Normal Intensity
CH (isopropyl)~34Normal Intensity
CH₃ (isopropyl)~24Normal Intensity

Note: Chemical shifts are approximate and based on typical values for Isoproturon. nih.gov

The chemical purity of the final this compound product is assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. who.intsigmaaldrich.com The method separates the main compound from any impurities.

A key advantage of ¹³C labeling is that it does not significantly alter the retention time of the molecule, unlike deuterium (B1214612) labeling which can sometimes cause slight shifts. vulcanchem.com Therefore, this compound co-elutes perfectly with unlabeled Isoproturon. vulcanchem.com By coupling HPLC to a mass spectrometer (LC-MS), it is possible to simultaneously monitor for the mass-to-charge ratio (m/z) of both the labeled (e.g., [M+H]⁺ ≈ 213.2) and unlabeled (e.g., [M+H]⁺ = 207.1) compounds at the expected retention time. This allows for the highly sensitive detection and quantification of any residual unlabeled Isoproturon, ensuring the high isotopic purity of the standard. The chemical purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram.

Advanced Analytical Methodologies Employing Isoproturon 13c6 As a Reference Standard and Tracer

Quantitative Analytical Techniques for Isoproturon (B30282) in Complex Matrices

The accurate measurement of isoproturon concentrations in matrices such as soil, water, and food is essential for environmental monitoring and food safety assessment. The presence of other compounds in these samples can interfere with the analysis, leading to inaccurate results. Isoproturon-13C6 is employed as an internal standard to overcome these challenges, significantly improving the reliability and accuracy of quantitative methods.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for chemical quantification due to its high accuracy and precision. The use of this compound is central to applying this technique for isoproturon analysis. The methodology involves adding a precisely known amount of this compound to a sample prior to any extraction or cleanup steps. vulcanchem.com Because the labeled standard is chemically identical to the native (unlabeled) isoproturon, it behaves in the same way throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. vulcanchem.com

Any loss of the analyte during sample preparation will be matched by a proportional loss of the isotopic standard. The final measurement in the mass spectrometer determines the ratio of the unlabeled isoproturon to the labeled this compound. vulcanchem.com By comparing this measured ratio to the known amount of standard added, the initial concentration of isoproturon in the sample can be calculated with exceptional accuracy, effectively correcting for matrix effects and recovery losses. This approach is considered one of the most effective ways to compensate for matrix effects in quantitative analysis. hpst.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of polar pesticides like isoproturon in various matrices. arxiv.org The development and validation of these methods are significantly enhanced by the use of this compound as an internal standard. When added to samples before extraction, the labeled standard co-elutes chromatographically with the unlabeled analyte and experiences identical matrix-induced signal suppression or enhancement during ionization. vulcanchem.com This allows for reliable correction of analytical variability. researchgate.net

Method validation studies demonstrate the effectiveness of this approach. For instance, isotope dilution LC-MS/MS methods for pesticides in complex matrices like fish or sediment consistently show excellent performance. arxiv.orgcsic.es Validation protocols, such as those outlined in regulatory guidelines, assess parameters like accuracy (recovery), precision (relative standard deviation), and sensitivity (limits of quantification). The use of isotopic standards like this compound helps ensure these parameters meet stringent criteria. clu-in.org While some methods have been developed for isoproturon without isotopic standards in matrices like poppy seeds, achieving high recovery and low detection limits is more robustly guaranteed with the isotope dilution technique. agriculturejournals.czresearchgate.net

The table below summarizes typical performance parameters from validated LC-MS/MS methods using an isotope dilution approach for pesticide analysis in complex matrices.

ParameterTypical ValueReference
Accuracy (Relative Recovery) 76% - 124% arxiv.org
97.2% - 110.6% researchgate.net
Precision (Relative Standard Deviation, RSD) < 20% arxiv.org
< 25% researchgate.net
Limit of Quantification (LOQ) Low ng/g to pg/g range csic.es
0.010 mg/kg researchgate.net

This table presents a summary of typical performance data from various studies on pesticide analysis using isotope dilution LC-MS/MS to illustrate the robustness of the technique.

While LC-MS is generally preferred for phenylurea herbicides, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. hpst.cz However, compounds like isoproturon can be susceptible to thermal degradation in the hot GC injector, which complicates quantification. agriculturejournals.cz The use of an isotopic internal standard such as this compound is critical in GC-MS applications to ensure accuracy. The standard compensates for any degradation or variability during the analysis, as it degrades at the same rate as the unlabeled analyte.

In isotope-dilution GC-MS/MS methods developed for other classes of compounds, the addition of a labeled standard at the beginning of the sample preparation process has been shown to yield average method recoveries of 100%, demonstrating the power of this correction technique. usgs.gov The fundamental principle remains the same: the isotopic standard acts as a perfect proxy, allowing for the accurate determination of the analyte concentration despite analytical challenges like thermal instability or matrix interferences. hpst.czusgs.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound

Speciation and Identification of Isoproturon Transformation Products

Beyond quantifying the parent compound, understanding its environmental fate requires identifying its transformation products (TPs), which include metabolites and degradation intermediates. This compound is an invaluable tool for these investigations, enabling both targeted and non-targeted approaches to elucidate degradation pathways.

In a targeted analysis, researchers look for specific, known transformation products. For isoproturon, common metabolites formed through demethylation or alteration of the isopropyl group include Isoproturon-monodemethyl, Isoproturon-didemethyl, and 4-Isopropylaniline (B126951). nih.gov

When studying isoproturon degradation, an experiment can be initiated with this compound. Any metabolites formed from the labeled parent compound will also contain the ¹³C₆-phenyl ring. In the mass spectrometer, these labeled metabolites will have a mass that is 6 Daltons higher than their corresponding unlabeled versions. By programming the LC-MS/MS instrument to specifically search for the mass-to-charge ratios of these expected labeled TPs, their presence can be confirmed with very high confidence. This approach helps to distinguish true metabolites from background interferences in the sample matrix, a crucial step in confirming degradation pathways. researchgate.net

Non-targeted screening (NTS) is an exploratory workflow used to discover unknown or unanticipated transformation products in a sample. researchgate.net This is particularly important for understanding the full environmental impact of a compound. The use of this compound is a powerful strategy in NTS with high-resolution mass spectrometry (HRMS). lcms.cz

The key principle is the detection of "isotopic pairs." After treating a system (e.g., a soil microcosm) with this compound, data analysis software is used to screen the complex HRMS data for pairs of signals that are separated by a specific mass difference. Since this compound contains six ¹³C atoms, any of its transformation products that retain the phenyl ring will be 6.0201 Da (6 x 1.00335 Da) heavier than their unlabeled analogues. By filtering the data for pairs of peaks with this exact mass difference and similar chromatographic behavior, potential transformation products can be effectively singled out from thousands of other detected chemical signals. acs.org This "paired-mass" filtering dramatically simplifies the data analysis and increases the confidence in identifying novel TPs that might otherwise have been missed. ethz.ch

The general workflow for this approach is outlined below.

StepDescription
1. Dosing A controlled environmental system (e.g., soil, water) is dosed with this compound.
2. Sampling & Analysis Samples are collected over time and analyzed using LC-HRMS to acquire high-resolution mass spectra.
3. Peak Picking Software algorithms detect all chemical features (peaks) in the chromatograms.
4. Isotopic Pair Filtering The dataset is filtered to find pairs of peaks that have a precise mass difference (e.g., 6.0201 Da for ¹³C₆) and co-elute or show a logical retention time shift.
5. Formula Assignment The high-resolution mass data for the detected pairs are used to assign plausible molecular formulas. The isotopic pattern of the labeled peak confirms the presence of six carbon atoms originating from the standard. lcms.cz
6. Structure Elucidation Fragmentation data (MS/MS) is used to propose a chemical structure for the newly identified transformation product.

This NTS workflow, enabled by isotopic labeling, provides a comprehensive view of the degradation process, moving beyond known metabolites to uncover the complete transformation pathway.

Targeted Analysis of Isoproturon Metabolites and Degradation Intermediates

Integration of this compound in Multi-Residue Analytical Protocols

The complexity of environmental and food matrices necessitates robust analytical methods capable of detecting and quantifying multiple pesticide residues simultaneously. This compound, a stable isotope-labeled (SIL) internal standard, plays a pivotal role in the development and application of these multi-residue analytical protocols. vulcanchem.comavantorsciences.comvwr.com Its integration addresses common challenges in chromatography and mass spectrometry, such as matrix effects, extraction efficiency variations, and instrumental drift. vulcanchem.comthamesrestek.co.ukfao.org

The primary function of this compound in multi-residue analysis is to serve as an internal standard for its unlabeled counterpart, isoproturon, and other pesticides with similar physicochemical properties. vulcanchem.comchiron.no By adding a known concentration of the labeled standard to a sample prior to extraction and analysis, analysts can achieve more accurate quantification. vulcanchem.comlibios.fr This is because the SIL internal standard experiences the same analytical process as the target analyte, including any losses during sample preparation and any signal suppression or enhancement during analysis. vulcanchem.comchiron.no

The use of this compound is particularly advantageous in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely used for pesticide residue analysis. epa.govvliz.be In complex matrices, co-eluting substances can interfere with the ionization of the target analyte, leading to inaccurate results. fao.org Because this compound has nearly identical chemical and physical properties to isoproturon, it co-elutes chromatographically and experiences the same matrix effects. vulcanchem.comchiron.no This allows for reliable correction of these effects, improving the accuracy and precision of the measurement. chiron.no

Research has demonstrated the successful application of this compound and other SIL internal standards in various multi-residue methods for analyzing pesticides in diverse samples, including water, soil, and food products. epa.govresearchgate.netagriculturejournals.cz For instance, a study on polar pesticides in water samples utilized an analytical method involving solid-phase extraction (SPE) and LC-MS/MS, where internal standards are crucial for accurate quantification. epa.gov Similarly, methods have been developed for the analysis of phenylurea herbicides in challenging matrices like poppy seeds, highlighting the need for robust analytical procedures that include internal standards to ensure reliable results. agriculturejournals.cz

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular sample preparation technique for multi-residue pesticide analysis in food, also benefits from the inclusion of internal standards like this compound. windows.netnih.gov This approach simplifies the extraction and cleanup process, but the use of an internal standard is still critical to compensate for any variability and ensure the quality of the data. windows.net

Table 1: Application of Isotope-Labeled Internal Standards in Multi-Residue Analysis

Analytical TechniqueMatrixPurpose of Labeled StandardKey Findings
LC-MS/MSWaterQuantification of polar pesticidesEnabled sensitive determination of pesticides like isoproturon. epa.gov
LC-MS/MSPoppy SeedsQuantification of phenylurea herbicidesOvercame matrix effects in a difficult sample type. agriculturejournals.cz
UHPLC-DADHuman Serum & Breast MilkMulti-residue pesticide analysisCompensated for matrix effects in biological samples. nih.gov
GC-MSNot SpecifiedGeneral pesticide residue analysisMitigated matrix interference and improved quantification. thamesrestek.co.uk

Table 2: Research Findings on the Use of Isoproturon and its Labeled Analogs in Analytical Methods

Study FocusMethodInternal Standard UsedSample MatrixLimit of Detection (LOD) / Quantification (LOQ)
Polar Pesticide MonitoringSPE and LC-MS/MSAlachlor (as internal standard)WaterMDQ for isoproturon ~1.0 ng epa.gov
Phenylurea Herbicide AnalysisHPLC-MS/MSNot specified for isoproturonPoppy SeedsLOD: 0.01 mg/kg agriculturejournals.cz
Passive Sampler AnalysisU-HPLC-MS/MSIsoproturon-d6Marine EnvironmentNot specified
Herbicide DeterminationQuEChERS-SpectrofluorimetryNot applicableSoilLOD: 0.144 µg/mL; LOQ: 0.437 µg/mL researchgate.net

Environmental Fate and Transport Studies of Isoproturon 13c6

Soil Adsorption, Desorption, and Mobility Investigations

The interaction of Isoproturon-13C6 with soil is a critical determinant of its environmental persistence, mobility, and bioavailability. These interactions are governed by complex processes of adsorption, desorption, and subsequent transport through the soil profile.

The sorption of this compound to soil particles is a key process influencing its concentration in the soil solution and, consequently, its potential for leaching or degradation. Sorption involves both rapid, equilibrium-driven phases and slower, kinetic-controlled processes. cranfield.ac.uk Studies on the parent compound, isoproturon (B30282), show that sorption is strongly influenced by soil properties, particularly organic matter content. scirp.org

Sorption kinetics often follow a biphasic pattern: an initial, rapid phase of adsorption to readily available sites on soil surfaces, followed by a much slower phase. This slow sorption can be attributed to the diffusion of the molecule into the internal structures of soil organic matter and micropores within soil aggregates. cranfield.ac.uk This time-dependent sorption means that true equilibrium may take days or even weeks to be achieved. cranfield.ac.uk

Thermodynamic studies help to understand the nature of the sorption process. The Gibbs free energy (ΔG) of sorption indicates the spontaneity of the process, while enthalpy (ΔH) and entropy (ΔS) changes reveal whether the process is exothermic or endothermic and the degree of randomness at the solid-liquid interface. soilsystems.net For many organic pesticides like isoproturon, sorption is an exothermic process, meaning it is favored at lower temperatures. cranfield.ac.uk The use of ¹³C-labeled isoproturon allows for precise quantification of these thermodynamic parameters by enabling accurate measurement of the compound's distribution between the soil and water phases. soilsystems.net

Table 1: Factors Influencing this compound Sorption in Soil (This table is interactive. Click on headers to sort.)

Factor Influence on Sorption Research Findings
Soil Organic Matter (OM) Positive Correlation Sorption increases significantly with higher OM content. OM provides hydrophobic surfaces for partitioning. scirp.org
Clay Content & Type Variable Can contribute to adsorption, but its influence is often secondary to organic matter for non-ionic herbicides.
Soil pH Minor As a non-ionic compound, the sorption of isoproturon is generally less sensitive to pH changes within typical soil ranges.
Temperature Inverse Relationship Sorption is generally exothermic, so it decreases as temperature increases. cranfield.ac.uk

| Soil Moisture | Complex | Higher moisture can increase diffusion to sorption sites, but very low moisture can make humic substances more hydrophobic, initially favoring sorption. cranfield.ac.uk |

The mobility of this compound and its potential to contaminate groundwater is directly linked to its sorption characteristics and persistence. Leaching is the downward movement of the compound through the soil profile with percolating water. mdpi.com Compounds with lower sorption coefficients (Kd) and longer half-lives are more prone to leaching.

Isotopic tracing with this compound is a powerful method for studying leaching and groundwater transport. By applying the ¹³C-labeled compound to a soil column or field plot, researchers can accurately track its movement and distinguish it from any pre-existing isoproturon contamination. researchgate.net This allows for unambiguous determination of leaching rates, transport velocities, and the amount of the specific application that reaches a certain depth. cranfield.ac.uk

Various mathematical models are used to predict pesticide transport, such as PEARL (Pesticide Emission Assessment at Regional and Local scales), HYDRUS, and MACRO. wur.nlresearchgate.net These models simulate water flow and solute transport, incorporating parameters for sorption, degradation, and plant uptake. wur.nlresearchgate.net Data from this compound tracer studies are crucial for calibrating and validating these models, ensuring their predictions of groundwater contamination risk are accurate. suscon.orgepa.gov For instance, studies have shown that soil-pesticide interactions can reduce isoproturon loads in leachate at rates greater than what would be expected from degradation alone. cranfield.ac.uk

Sorption Kinetics and Thermodynamics in Diverse Soil Systems

Aquatic Transport and Distribution Dynamics

When this compound reaches aquatic systems through runoff or leaching, its fate is determined by partitioning between the water column and sediment, as well as by dissipation processes within the water.

In an aquatic environment, this compound will distribute itself between the water phase and suspended or bottom sediments. This partitioning behavior is a critical factor controlling its concentration, bioavailability, and persistence in the water body. The sediment-water partition coefficient (Kₚ) quantifies this distribution and is strongly influenced by the organic carbon content of the sediment. diva-portal.org

Similar to soil sorption, partitioning to sediment is a dynamic process. The ¹³C label allows for precise experiments to determine the kinetics and equilibrium of this partitioning, helping to distinguish between the compound dissolved in water, sorbed to suspended particles, and deposited in bottom sediments. diva-portal.org Standardized test guidelines, such as the OECD 309 "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test," can be adapted using this compound to simultaneously study degradation and partitioning. diva-portal.org

The dissipation of this compound from the water column is a result of several processes, including biodegradation, hydrolysis, photolysis, and sorption to sediment. cdnsciencepub.comcdnsciencepub.com Biodegradation by aquatic microorganisms is often a primary pathway for the removal of isoproturon from water. researchgate.net

The rate of dissipation is typically expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to disappear from the water column. cdnsciencepub.com Temperature plays a significant role, with dissipation rates generally increasing at higher temperatures due to enhanced microbial activity and reaction rates. cdnsciencepub.com Using this compound in aquatic dissipation studies allows for the clear identification of its transformation products, providing a complete picture of the degradation pathway without interference from other carbon sources. researchgate.net

Table 2: Key Processes in the Aquatic Fate of this compound (This table is interactive. Click on headers to sort.)

Process Description Controlling Factors
Biodegradation Microbial breakdown of the compound. A major dissipation pathway. researchgate.net Microbial population, temperature, oxygen levels, nutrient availability. cdnsciencepub.comcdnsciencepub.com
Sediment Partitioning Adsorption of the compound to organic matter in suspended and bottom sediments. diva-portal.org Sediment organic carbon content, compound's hydrophobicity (Kow).
Hydrolysis Chemical breakdown in the presence of water. Generally slow for isoproturon under neutral pH. pH, temperature.

| Photolysis | Degradation by sunlight. Can be significant in clear, shallow surface waters. | Light intensity, water clarity, presence of photosensitizing substances. |

Sediment-Water Partitioning Behavior of this compound

Volatilization and Atmospheric Dispersion Assessments

Volatilization is the process by which a chemical transitions from a solid or liquid phase on soil or water surfaces into the atmosphere. For most non-volatile pesticides like isoproturon, this is a minor dissipation pathway. However, an assessment is still necessary for a complete environmental fate analysis.

The potential for volatilization is primarily determined by the compound's vapor pressure and Henry's Law constant. Isoproturon has a low vapor pressure, indicating a low tendency to volatilize. Any volatilized amount of this compound would be subject to atmospheric transport and dispersion.

Atmospheric dispersion models, such as ADMS, AERMOD, and CAREA, are used to predict the downwind concentration and deposition of airborne substances. epa.govarthian.commdpi.com These Gaussian plume models use meteorological data (wind speed, direction, atmospheric stability) and emission source characteristics to simulate transport. arthian.commdpi.com While significant atmospheric dispersion of isoproturon is unlikely, these modeling tools would be the standard method for assessing the potential exposure to nearby areas should any volatilization occur. epa.govny.gov Isotopic analysis of air and deposition samples could confirm model predictions by definitively identifying the source of the compound.

Plant Uptake and Translocation Research Utilizing this compound as a Tracer

Isotopically labeled compounds are invaluable tools in environmental science for tracing the fate and transport of substances in complex systems. This compound, a stable isotope-labeled version of the phenylurea herbicide Isoproturon, serves as a powerful tracer in studies investigating its behavior in plants. The use of a 13C-labeled compound allows for precise quantification and tracking of the original compound and its metabolites without the complications of radioactivity (as with 14C). usda.govnih.govfrontiersin.org This enables researchers to meticulously map the journey of Isoproturon from the environment into and throughout the plant.

Root Uptake and Xylem Transport Studies

The absorption of soil-applied herbicides by plant roots is a critical pathway for their entry into the plant system. researchgate.netunl.edu Research utilizing this compound as a tracer elucidates the mechanisms governing its uptake from the soil and subsequent upward movement through the plant's vascular system.

Once in the soil, this compound is available for uptake by plant roots. The process is influenced by the compound's physicochemical properties and soil characteristics. mdpi.comnih.gov Herbicides can enter the root system through both passive and active mechanisms. researchgate.net The primary route for water and dissolved nutrients, and thus for soil-borne herbicides like Isoproturon, is through the region just behind the root tip, where the Casparian strip is less developed.

After entering the root, this compound is transported radially across the cortex to the central vascular cylinder. This movement can occur via two main pathways:

Apoplastic Pathway: Movement through the cell walls and intercellular spaces.

Symplastic Pathway: Movement from cell to cell through the cytoplasm and plasmodesmata.

Upon reaching the stele, this compound is loaded into the xylem, the primary water-conducting tissue in plants. mdpi.com Transport within the xylem is predominantly unidirectional, moving upwards from the roots to the shoots, driven by the force of transpiration. mdpi.com Studies indicate that Isoproturon is mobile and can be translocated via both the apoplast and symplast. researchgate.net The efficiency of this transport determines the concentration of the herbicide reaching the photosynthetically active tissues in the leaves, where it exerts its effect. Research has shown that for some systemic pesticides, uptake by roots and subsequent translocation to shoots is optimal for compounds with a moderate degree of lipophilicity (logKow values between 1-3). nih.gov

Foliar Absorption and Phloem Translocation Investigations

In addition to root uptake, herbicides can enter plants through their leaves following foliar application. unl.edu Using this compound allows for detailed investigation into the efficiency of foliar absorption and the patterns of translocation throughout the plant via the phloem.

For a foliar-applied herbicide to be effective, it must first penetrate the waxy outer layer of the leaf, known as the cuticle, which acts as a significant barrier. lsuagcenter.com Once absorbed into the leaf tissue, systemic herbicides like Isoproturon can be loaded into the phloem, the plant's food-conducting tissue. unl.edu This movement, known as phloem translocation, follows a "source-to-sink" pattern. researchgate.net The "source" is typically a mature leaf where photosynthesis produces sugars, and the "sinks" are areas of active growth or storage, such as developing leaves, fruits, and roots. unl.edu

Tracer studies with labeled herbicides demonstrate that the compound moves along with the sugars to these sink tissues. researchgate.netunl.edu This translocation is crucial for the herbicide's effectiveness against the entire plant, including parts not directly sprayed. The ability of Isoproturon to move in both the xylem and phloem contributes to its classification as a systemic herbicide. researchgate.net

This compound Residue Distribution in Plant Tissues

Understanding where a herbicide and its metabolites accumulate within a plant is essential for assessing its efficacy and potential for entering the food chain. nih.gov this compound tracer studies provide precise data on the distribution of residues in various plant tissues.

Following uptake from either the soil or foliage, Isoproturon is distributed throughout the plant. researchgate.net Studies on various crops have shown that the distribution is not uniform. Research using labeled Isoproturon has demonstrated that while the compound is mobile, significant amounts can remain in certain tissues.

For instance, studies in wheat have shown that Isoproturon applied to the soil can be taken up by the roots and translocated to the shoots and leaves. However, the concentration can vary significantly between different plant parts. acs.org In one study, treating wheat with Isoproturon resulted in detectable levels in both roots and aerial parts, with a salicylic (B10762653) acid application reducing this accumulation. acs.org Research on barley has shown that while Isoproturon is taken up from the soil, its mineralization rate in the soil inversely affects the amount accumulated in the plants; higher degradation in soil leads to lower plant uptake. nih.gov In some cases, no measurable residues of Isoproturon or its main metabolites were detected in the grain at harvest, suggesting that the compound is either metabolized by the plant over time or that translocation to the grain is limited. who.int

The table below summarizes findings on the distribution of Isoproturon residues in various plant tissues from different studies.

Table 1: Research Findings on Isoproturon Residue Distribution in Plants

Plant Species Application Method Tissue with Highest Residue Concentration Tissue with Lowest/Non-Detectable Residue Key Findings Reference(s)
Wheat (Triticum aestivum) Soil Roots and Shoots Grain Application of salicylic acid was found to reduce the accumulation of Isoproturon in plant tissues. acs.org
Barley (Hordeum vulgare) Soil Shoots and Roots Not Specified Plant uptake was inversely related to the rate of Isoproturon mineralization in the soil. nih.gov
Soybean (Glycine max) Soil Leaves (in wild-type plants) Not specified Wild-type soybeans accumulated Isoproturon in their tissues, particularly the leaves. nih.gov

Degradation and Transformation Pathways of Isoproturon 13c6 in Environmental Systems

Microbial Biodegradation and Biotransformation Pathways

The breakdown of Isoproturon (B30282) in the environment is predominantly a biological process driven by diverse microbial communities in soil and water. asm.org The use of Isoproturon-13C6 enables researchers to follow the core structure of the molecule, confirming mineralization and identifying the specific pathways of biotransformation.

Identification and Characterization of Isoproturon-Degrading Microorganisms

Numerous studies have successfully isolated and characterized microorganisms capable of utilizing Isoproturon as a source of carbon and nitrogen. nih.gov These microbes are typically found in agricultural soils with a history of herbicide application. asm.orgtandfonline.com Enrichment culture techniques have led to the identification of several key bacterial species. asm.orgnih.gov

A variety of bacterial genera have demonstrated the ability to degrade Isoproturon. Isolated strains include species of Sphingomonas, Arthrobacter, Bacillus, Pseudoxanthomonas, Acinetobacter, and Pseudomonas. tandfonline.comscholaris.ca For instance, a study of herbicide-applied wheat fields identified Bacillus pumilus and Pseudoxanthomonas sp. as effective degraders in soil microcosm experiments. tandfonline.com Another investigation isolated four bacterial strains—Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3—which, as a mixed culture, completely degraded 100 mg/L of Isoproturon within ten days. scholaris.canih.gov

Specific, highly efficient degraders have been studied in detail, such as Sphingomonas sp. strain SRS2, which can mineralize Isoproturon, and Arthrobacter globiformis strain D47, which degrades Isoproturon via hydrolysis. asm.orgoup.com Fungi are also involved in the biotransformation of Isoproturon, primarily through hydroxylation reactions. acs.orgnih.gov

Table 1: Selected Isoproturon-Degrading Microorganisms and Their Degradation Characteristics

MicroorganismIdentified Degradation PathwaySource of IsolationReference
Sphingomonas sp. strain SRS2N-demethylation, MineralizationAgricultural Soil asm.orgacs.org
Arthrobacter globiformis strain D47Hydrolysis of urea (B33335) side chainAgricultural Soil oup.comacs.org
Bacillus pumilusDegradation in soil microcosmHerbicide-applied wheat fields tandfonline.com
Pseudoxanthomonas sp.Degradation in soil microcosmHerbicide-applied wheat fields tandfonline.com
Methylopila sp. strain TESMineralizationFrench agricultural soil oup.com
Bacterial Consortium (Sphingomonas sp., Arthrobacter sp., Acinetobacter baumannii, Pseudomonas sp.)Complete degradation, N-demethylation followed by hydrolysisAgricultural soil scholaris.canih.gov

Elucidation of Aerobic and Anaerobic Degradation Mechanisms via Isotopic Tracing

Isotopic tracing, using either radioactive labels like ¹⁴C or stable isotopes like ¹³C, is a powerful technique for elucidating degradation mechanisms without relying solely on metabolite detection. wur.nl The use of this compound allows for Compound-Specific Isotope Analysis (CSIA), which measures the change in the isotopic ratio (¹³C/¹²C) of the parent molecule as it degrades. This isotopic fractionation provides direct evidence of degradation and can help distinguish between different reaction pathways. wur.nlcopernicus.org

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor, leading to the rapid oxidation and often complete mineralization of organic pollutants. researchgate.net Studies using ¹⁴C-ring-labeled Isoproturon have demonstrated significant mineralization to ¹⁴CO₂ in biobed packing material, following first-order kinetics after a short lag phase. nih.gov This confirms that the aromatic ring, the structure traced by this compound, is cleaved and broken down under aerobic conditions. The primary aerobic degradation pathways initiated by bacteria are N-demethylation and hydrolysis of the urea side chain. acs.orgnih.gov

Anaerobic Degradation: Anaerobic biodegradation occurs in the absence of oxygen, where microorganisms use other terminal electron acceptors like nitrate (B79036) or sulfate. researchgate.net While generally slower than aerobic degradation, anaerobic processes like reductive dehalogenation are crucial for certain pollutants. frontiersin.org For phenylurea herbicides like Isoproturon, the initial transformation steps under anaerobic conditions are similar to aerobic ones, but the complete mineralization of the phenyl ring is less common. Isotopic tracing with this compound can reveal the extent of transformation and the formation of stable intermediates in anoxic environments.

CSIA studies have shown that different microbial transformation pathways result in distinct carbon and nitrogen isotope fractionation patterns. acs.orgnih.gov For example, hydrolysis by Arthrobacter globiformis leads to significant C and N isotope fractionation, while N-demethylation by Sphingomonas sp. shows no significant fractionation. acs.orgnih.gov This allows researchers using this compound to identify the dominant degradation mechanism in a given environmental sample by analyzing the isotopic signature of the remaining compound.

Enzymatic Mechanisms of this compound Biotransformation

The biodegradation of Isoproturon is initiated by specific enzymatic reactions. The use of this compound helps to confirm that these enzymatic attacks occur on other parts of the molecule while leaving the labeled phenyl ring intact, at least in the initial steps.

The most well-characterized enzymatic pathway is N-demethylation . This is often the first and rate-limiting step in Isoproturon degradation by many bacteria, such as Sphingomonas species. acs.orgnih.gov This reaction is catalyzed by an N-demethylase, and the genes responsible, pdmAB, have been identified. nih.gov These genes code for the oxygenase components of the enzyme that sequentially remove the two methyl groups from the urea side chain, producing monodemethyl-isoproturon (MDIPU) and subsequently didemethyl-isoproturon (DDIPU). nih.govresearchgate.net

Another key enzymatic mechanism is hydrolysis . Some bacteria, like Arthrobacter globiformis D47, directly hydrolyze the urea side chain of Isoproturon. oup.comacs.org This reaction is catalyzed by a phenylurea hydrolase, encoded by genes such as puhA. oup.com This cleavage yields 4-isopropylaniline (B126951) and dimethylamine (B145610). copernicus.org

A third pathway, primarily observed in fungi, is the hydroxylation of the isopropyl group attached to the phenyl ring. acs.orgnih.gov This reaction is typically catalyzed by cytochrome P450 monooxygenases. mdpi.com

Isotopic analysis of this compound provides unique insights into these mechanisms. For instance, no significant carbon isotope fractionation is observed in the phenyl ring during N-demethylation, as the bonds involving the ring carbons are not broken. acs.orgnih.gov In contrast, hydrolysis and hydroxylation can induce measurable isotope effects in the ¹³C-labeled ring, helping to distinguish these pathways from N-demethylation. acs.orgnih.gov

Abiotic Degradation Processes

While microbial activity is the main driver of Isoproturon degradation, abiotic processes, including photolysis and hydrolysis, also contribute to its transformation in the environment, particularly in sunlit surface waters.

Photolysis and Photodegradation Kinetics

Photolysis, or photodegradation, is the breakdown of molecules by light. Isoproturon can undergo both direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. nih.govnih.gov

Studies have shown that the photocatalytic degradation of Isoproturon, for example in the presence of a TiO₂ catalyst under UV irradiation, follows first-order kinetics. researchgate.netacademie-sciences.fr This means the rate of degradation is directly proportional to the concentration of Isoproturon. The half-life of Isoproturon can be significantly shortened in the presence of photosensitizers. nih.gov The degradation process can lead to the formation of by-products such as 3-(4-isopropylphenyl)-1-methylurea and 3-(4-isopropylphenyl)-urea. academie-sciences.fr Interestingly, a reversible process has been observed where a photogenerated hydroperoxyl derivative can revert to the parent Isoproturon molecule in the dark. nih.gov

Compound-Specific Isotope Analysis (CSIA) using this compound can effectively distinguish between different photolytic mechanisms. Direct and indirect photolysis exhibit different carbon isotope fractionation effects (εC). For instance, one study noted a more significant isotope effect for direct photodegradation (εC = −0.018 ± 0.006‰) compared to indirect photodegradation induced by nitrate (εC = −0.002 ± 0.001‰), allowing for the identification of the dominant photochemical pathway in the environment. nih.gov

Table 2: Kinetic and Isotopic Data for Abiotic Degradation of Isoproturon

Degradation ProcessKinetic ModelKey FindingsReference
Photocatalytic Degradation (TiO₂)First-order reactionTotal disappearance observed with no by-products detected under specific conditions. researchgate.netacademie-sciences.fr
Direct PhotolysisFirst-order reactionCharacterized by a carbon isotope enrichment factor (εC) of -0.018‰. nih.gov
Indirect Photolysis (Nitrate-induced)First-order reactionShows a lower carbon isotope enrichment factor (εC) of -0.002‰. nih.gov
HydrolysisFirst-order reactionRate is dependent on pH and temperature. Isotope fractionation is lowest at neutral pH. copernicus.orgwur.nl

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis is a chemical reaction with water that can lead to the transformation of pesticides. For Isoproturon, this process involves the cleavage of the urea side chain to form 4-isopropylaniline, dimethylamine, and CO₂. copernicus.org The rate of hydrolysis is highly dependent on pH and temperature, with the reaction being very slow under neutral environmental conditions but accelerated under strongly acidic or alkaline conditions, particularly with heating. copernicus.orgwur.nlnih.gov

CSIA has been instrumental in characterizing the hydrolysis of Isoproturon. By analyzing the carbon and nitrogen isotopic fractionation in both the phenyl and dimethylamine fragments of the molecule, researchers can gain detailed mechanistic insights. copernicus.org Studies have quantified the isotopic enrichment factors for hydrolysis across a range of pH values (3 to 12). The fractionation of both carbon and nitrogen isotopes was found to be lowest at a neutral pH of 7 or 8. copernicus.org Crucially, the isotopic signature of abiotic hydrolysis is distinct from that of biotic hydrolysis (catalyzed by hydrolase enzymes), providing a clear method to differentiate between the two pathways in environmental samples. acs.orgnih.gov

Advanced Oxidation Process (AOP) Studies Involving this compound

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants, such as the herbicide Isoproturon. aqua-innovation.chnetsolwater.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (·OH). aqua-innovation.chuni-due.de The high oxidation potential of these radicals allows them to break down complex organic molecules into simpler, often less harmful, compounds, and can potentially lead to complete mineralization into carbon dioxide and water. aqua-innovation.ch

Common AOPs include processes that utilize ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light in various combinations, such as UV/H₂O₂, O₃/H₂O₂, and UV/O₃. aqua-innovation.chnetsolwater.com The Fenton reaction, which involves H₂O₂ and iron(II) ions, is another effective AOP for treating industrial effluents containing organic pollutants. aqua-innovation.chnetsolwater.com These methods are particularly effective for removing contaminants that are resistant to conventional biological treatment. netsolwater.comgenesiswatertech.com

The use of this compound, an isotopically labeled version of the herbicide, is pivotal in AOP research. The stable isotope label allows for precise tracing and identification of the transformation products (TPs) formed during the oxidative degradation process. By using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can distinguish the TPs of the target compound from the complex background matrix of environmental samples. uni-due.de

Studies on the degradation of phenylurea herbicides like Isoproturon have shown that AOPs can effectively reduce their concentration. For instance, ozonation, both alone and in combination with other oxidants, has been investigated for the treatment of various micropollutants. uni-due.dediva-portal.org The reaction pathways in AOPs typically involve the attack of hydroxyl radicals on the Isoproturon molecule. This can lead to the hydroxylation of the aromatic ring, N-demethylation of the urea side chain, or oxidation of the isopropyl group. These initial reactions generate a series of intermediate products which can be further oxidized. mdpi.comacs.org The ultimate goal of AOPs is the complete destruction of the organic pollutant, minimizing the formation of potentially toxic by-products. aqua-innovation.ch

Table 1: Common Advanced Oxidation Processes (AOPs) and their Mechanisms

Metabolic Studies of Isoproturon 13c6 in Non Human Biological Systems

Plant Metabolism and Detoxification Pathways

Plants, particularly tolerant species, have developed sophisticated mechanisms to metabolize and detoxify herbicides. The process typically occurs in three phases: transformation (Phase I), conjugation (Phase II), and compartmentation or sequestration (Phase III). unl.edu

Research has identified several key metabolites of isoproturon (B30282) in various plant species. Phase I reactions involve the chemical modification of the herbicide, primarily through oxidation and demethylation. In tolerant soybean plants, for instance, isoproturon is detoxified to metabolites such as monodesmethyl-isoproturon, 2-hydroxy-isoproturon, and 2-hydroxy-monodesmethyl-isoproturon. mdpi.com Wheat, another tolerant cereal crop, primarily metabolizes isoproturon via hydroxylation of the isopropyl group, followed by N-demethylation. mdpi.com The major metabolic pathway in wheat degrades isoproturon to 2-hydroxy-isoproturon as the primary metabolite, which is then converted to 2-hydroxy-monodesmethyl-isoproturon and an olefinic metabolite. mdpi.com These transformation products are generally less phytotoxic than the parent compound. mdpi.com

Table 1: Key Metabolites of Isoproturon Identified in Plant Tissues

Metabolite Name Parent Compound Plant Species Metabolic Pathway
Monodesmethyl-isoproturon Isoproturon Soybean Phase I (N-demethylation)
2-hydroxy-isoproturon Isoproturon Soybean, Wheat Phase I (Hydroxylation)
2-hydroxy-monodesmethyl-isoproturon Isoproturon Soybean, Wheat Phase I (Hydroxylation & N-demethylation)

Following initial modification in Phase I, the resulting metabolites undergo Phase II conjugation reactions. This process involves linking the metabolites to endogenous molecules, such as sugars or amino acids, which increases their water solubility and reduces their toxicity. These conjugated metabolites are then transported and sequestered into cellular compartments like the vacuole or bound to cell wall components as non-extractable residues. mdpi.com This sequestration effectively removes the herbicide and its byproducts from active metabolic sites, completing the detoxification process. The formation of these bound or non-extractable residues is a key feature of detoxification in tolerant plants. mdpi.comnih.gov

The biotransformation of isoproturon in plants is mediated by specific enzyme systems. Cytochrome P450 monooxygenases (P450s) are crucial in catalyzing the initial Phase I oxidative reactions, including N-demethylation and ring-methyl hydroxylation. mdpi.com Studies using transgenic Arabidopsis thaliana expressing human cytochrome P450-1A2 have demonstrated an enhanced ability to metabolize and detoxify isoproturon, highlighting the central role of P450 enzymes. mdpi.com

Another important group of enzymes involved in the detoxification process are laccases. Research has shown that laccases in rice (Oryza sativa) are involved in the modification and detoxification of isoproturon residues. ebi.ac.uk While isoproturon is poorly degraded by laccase alone, the presence of certain mediator compounds can significantly enhance the degradation rate. researchgate.net These enzymatic pathways are critical for conferring tolerance to isoproturon in various plant species. ebi.ac.uk

Conjugation and Sequestration Mechanisms in Plant Systems

Aquatic Organism Metabolism Investigations (e.g., Fish, Algae, Invertebrates)

In aquatic environments, the fate of Isoproturon-13C6 is influenced by a combination of biological and physical processes, including metabolism by aquatic organisms, microbial biodegradation, and photodegradation.

Isoproturon is known to be toxic to various aquatic organisms, particularly photosynthetic species like algae. coastalwiki.orgresearchgate.net The primary mode of action in these organisms is the inhibition of photosynthesis. europa.eu While detailed metabolic pathways in a wide range of aquatic species are less characterized than in plants, microbial biodegradation is a significant process in its breakdown in aquatic systems. nih.gov The resulting metabolites are generally considered to have lower aquatic toxicity than the parent isoproturon molecule. europa.eu

The potential for this compound to bioaccumulate in aquatic organisms varies significantly among species. Due to its relatively low octanol-water partition coefficient (log Kow = 2.5) and moderate water solubility, it is not generally expected to have a high tendency for bioaccumulation. coastalwiki.orgeuropa.eu However, significant bioconcentration has been observed in photosynthetic organisms. nih.gov

Studies in outdoor aquatic microcosms reported that bioconcentration factors (BCFs) in aquatic plants can range from 100 to 1,200. nih.gov This high accumulation is likely due to the specific binding of isoproturon to a protein within the photosynthetic apparatus. nih.gov In contrast, bioaccumulation does not appear to be significant in mollusks. nih.gov Other assessments have reported a very low BCF of less than 10, suggesting that bioaccumulation potential can be highly variable depending on the species and environmental conditions. europa.eu The half-life of isoproturon in water has been noted to be around 30 days. coastalwiki.org

Table 2: Bioaccumulation Factors (BCF) for Isoproturon in Aquatic Organisms

Organism Type Bioaccumulation Potential Reported BCF Reference
Aquatic Plants / Photosynthetic Organisms High 100 - 1,200 nih.gov
Mollusks Low / Not Observed Not Significant nih.gov

Biotransformation Processes and Metabolite Identification in Aquatic Species

Microbial Biotransformation and Detoxification Processes Beyond Environmental Degradation

The microbial metabolism of this compound, a 13C-labeled isotopologue of the phenylurea herbicide Isoproturon, is a key process in understanding its fate in biological systems. While the 13C label serves as a tracer for metabolic studies, the biotransformation pathways are dictated by the chemical structure of the Isoproturon molecule. Microorganisms have evolved sophisticated enzymatic and genetic systems to degrade and detoxify this compound. These processes are not only crucial for environmental bioremediation but also offer insights into microbial adaptation and the evolution of catabolic pathways.

Microbial Enzyme Systems Involved in this compound Metabolism

The microbial breakdown of this compound is initiated by a series of enzymatic reactions primarily targeting the N-alkyl groups and the urea (B33335) bridge of the molecule. Several key enzyme systems from both bacteria and fungi have been identified as being responsible for these transformations.

The initial and often rate-limiting step in bacterial degradation of Isoproturon is the sequential removal of the two methyl groups from the terminal nitrogen atom of the urea side-chain. nih.govoup.comasm.org This N-demethylation is catalyzed by a multicomponent enzyme system. In Sphingomonas species, this is carried out by an N-demethylase, with its oxygenase components encoded by the pdmAB genes. asm.orgnih.gov This enzymatic action leads to the formation of monodemethyl-Isoproturon (MDIPU) and subsequently didemethyl-Isoproturon (DDIPU). nih.gov

Following N-demethylation, the urea side chain is cleaved by a hydrolase. nih.gov In some isoproturon-mineralizing sphingomonads, a novel hydrolase encoded by the gene ddhA is responsible for this cleavage in the demethylated products. nih.gov Certain bacteria, such as Arthrobacter globiformis, can directly hydrolyze the urea side chain of Isoproturon to 4-isopropylaniline (B126951) without prior demethylation, indicating the presence of a potent phenylurea hydrolase. oup.comresearchgate.net

The resulting intermediate, 4-isopropylaniline, is further degraded through the action of dioxygenase enzymes. nih.gov Aniline dioxygenase, encoded by the adoQTA1A2BR gene cluster in some sphingomonads, attacks the aromatic ring. nih.gov This leads to the formation of catechols, which are then cleaved by enzymes like catechol 1,2-dioxygenase, encoded by the catA gene, channeling the products into central metabolic pathways like the β-ketoadipate pathway. nih.govnih.gov

Fungal metabolism of this compound can proceed through different initial pathways. While N-demethylation is also observed in some fungi like Mortierella sp., hydroxylation of the isopropyl side chain is a more prominent transformation. nih.govoup.comyork.ac.uk Fungi such as Cunninghamella elegans are known to hydroxylate the isopropyl group, a reaction catalyzed by cytochrome P450 monooxygenases. oup.com This results in hydroxylated metabolites that can be further transformed. nih.gov

Table 1: Key Microbial Enzymes in this compound Metabolism

Enzyme Class Gene(s) Organism(s) Role in Degradation
N-demethylase pdmAB Sphingomonas sp. Sequential removal of methyl groups from the urea side-chain. asm.orgnih.gov
Hydrolase ddhA Sphingomonas sp. Cleavage of the urea side-chain from demethylated intermediates. nih.gov
Phenylurea Hydrolase Not specified Arthrobacter globiformis Direct hydrolysis of the urea side-chain from Isoproturon. oup.comresearchgate.net
Aniline Dioxygenase adoQTA1A2BR Sphingomonas sp. Cleavage of the aromatic ring of 4-isopropylaniline. nih.gov
Catechol 1,2-dioxygenase catA Sphingomonas sp., Pseudomonas putida Ring cleavage of catechol intermediates. nih.govnih.gov
Cytochrome P450 Monooxygenase Not specified Cunninghamella elegans Hydroxylation of the isopropyl side-chain. oup.com

Genetic Basis of Microbial this compound Degradation and Adaptation

The ability of microorganisms to degrade this compound is encoded by specific genes that are often organized in clusters and located on mobile genetic elements, facilitating their spread within microbial communities. This genetic architecture is a testament to the evolutionary adaptation of microbes to xenobiotic compounds in the environment.

In many isoproturon-degrading bacteria, particularly Sphingomonas species, the catabolic genes are found on plasmids. nih.govnih.gov For example, the pdmAB genes, crucial for the initial N-demethylation, have been identified on plasmids in several Sphingomonas strains, such as the pSH plasmid in Sphingomonas sp. strain SH. asm.orgnih.gov The complete set of genes for Isoproturon mineralization in some sphingomonads, including pdmAB, ddhA, and the ado gene cluster, are organized into distinct transcription units on plasmids. nih.gov This plasmid-borne nature suggests that horizontal gene transfer is a primary mechanism for the dissemination of these degradation capabilities among soil bacteria. nih.gov

The role of horizontal gene transfer is further supported by phylogenetic analyses, which show a lack of congruence between the evolutionary history of the microorganisms (based on 16S rRNA genes) and their catabolic genes (like catA). nih.gov Additionally, the presence of mobile genetic elements such as insertion sequences (e.g., IS6 and IS256) in proximity to the pdmAB operon points to their potential role in the transposition and activation of these degradation genes. asm.org

The regulation of these degradation genes is often inducible. The expression of the pdmA gene, for instance, has been shown to increase in the presence of Isoproturon, indicating that the bacterium can sense the pollutant and upregulate the necessary enzymatic machinery for its degradation. nih.gov This adaptive response allows for efficient detoxification when the compound is present. Fungal degradation pathways, such as the hydroxylation by Cunninghamella elegans, have also been shown to be inducible by the presence of Isoproturon. oup.com

Table 2: Genetic Elements Associated with this compound Degradation

Genetic Element Gene(s) Location Implication
Catabolic Plasmids pdmAB, ddhA, ado cluster Sphingomonas sp. Facilitates horizontal gene transfer and rapid adaptation. nih.govnih.gov
pSH Plasmid pdmAB Sphingomonas sp. strain SH Carries the key N-demethylation genes. asm.orgnih.gov
Insertion Sequences IS6, IS256 Near pdmAB operon Potential role in mobilization and expression of degradation genes. asm.org
Inducible Promoters Upstream of pdmA Sphingomonas sp. Allows for regulated expression of degradation enzymes in response to the substrate. nih.gov

Ecotoxicological Investigations Incorporating Isoproturon 13c6 for Mechanistic Insights

Bioavailability and Bioaccumulation Assessments in Environmental Compartments

The use of Isoproturon-13C6 is crucial for accurately assessing how the herbicide is absorbed by organisms and accumulates in different parts of the environment.

The bioavailability of a pesticide refers to the fraction of the chemical that is available for uptake by living organisms. In soil and water, isoproturon (B30282) can be bound to organic matter and sediment particles, rendering it non-extractable and less available. researchgate.net Long-term studies with 14C-labeled compounds, a similar radioisotope tracing technique, show that a significant portion of a pesticide can become bound to soil, forming non-extractable residues (NER). researchgate.net

Isotope tracing with this compound allows researchers to precisely quantify the bioavailable portion of the herbicide. By introducing a known amount of this compound into a soil or water system, scientists can use advanced analytical techniques like mass spectrometry to track the 13C label. acs.orgtum.de This methodology helps distinguish the labeled molecules that remain in the water phase or are taken up by organisms from those that become sequestered in sediment or soil organic matter. dokumen.pub This process is essential for understanding the actual exposure risk to organisms, as only the bioavailable fraction can exert a toxic effect. dokumen.pub Studies on other 13C-labeled pesticides have demonstrated this utility in creating a full mass balance and describing the kinetics of compound degradation, including the formation of NER. researchgate.netresearchgate.net

Table 1: Key Parameters in Isoproturon Fate and Mobility

ParameterValue / DescriptionSignificanceSource(s)
Water Solubility 65 mg/L at 22 °CModerate solubility affects its movement in water systems. nih.gov
Soil Koc 126Indicates moderate mobility in soil. nih.gov
Soil DT₅₀ (Field) 12-33 daysRepresents the time for 50% of the compound to dissipate in field soil. herts.ac.uk
Henry's Law Constant 1.9 x 10⁻⁹ atm-m³/moleSuggests volatilization from moist soil or water is not a significant fate process. nih.gov

Trophic transfer is the movement of a contaminant from one trophic level (e.g., producers) to the next (e.g., consumers) in a food web. Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. researchgate.net

This compound is an ideal tool for studying these phenomena. By introducing the labeled herbicide at the base of a controlled aquatic or terrestrial food web, researchers can trace its movement into primary producers (like algae and plants) and subsequently into primary and secondary consumers. Stable isotope analysis, which measures ratios of isotopes like 13C/12C, is a recommended methodology in ecotoxicology to study the biomagnification of pollutants. researchgate.netnih.gov

Studies on isoproturon have shown that significant bioconcentration occurs in photosynthetic organisms, with bioconcentration factors (BCFs) in plants ranging from 100 to 1,200. nih.gov This is likely due to the specific binding of isoproturon to a protein in the photosynthetic apparatus. nih.gov Conversely, studies indicate that bioconcentration does not occur in mollusks. nih.gov The potential for biomagnification of isoproturon appears low, as it does not typically increase in concentration at higher trophic levels. nih.gov The use of this compound would allow for unambiguous confirmation of these pathways and rates of transfer, separating the herbicide taken up through the diet from other exposure routes. researchgate.netnih.gov

Isotope Tracing for Determination of Bioavailable Fractions in Soil and Water

Sub-Lethal Ecotoxicological Impact Studies on Non-Target Organisms

Even at concentrations that are not lethal, pesticides can cause a range of harmful effects on non-target organisms. nih.govnih.gov this compound helps link these effects directly to the presence and concentration of the herbicide within the organism's tissues.

Exposure to isoproturon can induce a variety of physiological and biochemical stress responses in non-target organisms. In plants and algae, as an inhibitor of photosynthesis at photosystem II, it can reduce chlorophyll (B73375) content and decrease photosynthetic efficiency. nih.govifremer.frscielo.br This stress can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cells. scielo.brpjoes.com

Plants activate antioxidative defense systems to cope with this stress, which involves the production of enzymatic and non-enzymatic antioxidants. scielo.brnih.gov Studies on various plants have documented these responses to pesticide stress, observing changes in enzymes like catalase and superoxide (B77818) dismutase, as well as increases in stress markers like malondialdehyde (MDA), which indicates membrane damage. nih.govmdpi.com For example, studies on wheat seedlings showed that isoproturon application provoked a moderate increase in phenolics, catalase, and hydrogen peroxide. mdpi.com By using this compound, researchers can precisely correlate the amount of herbicide taken up by the plant with the magnitude of these physiological and biochemical changes, providing clear dose-response relationships.

Table 2: Documented Sub-lethal Effects of Isoproturon on Non-Target Organisms

Organism GroupEffectFindingSource(s)
Microalgae Growth InhibitionEC50 (concentration for 50% effect) for T. lutea is ~10 µg/L and for S. marinoi is 13-20 µg/L. ifremer.fr
Aquatic Plants PhotosynthesisInhibits photosystem II, leading to high bioconcentration. nih.govnih.gov
Wheat Biochemical ResponseCaused a moderate increase in phenolics, catalase, and H₂O₂. mdpi.com
Soil Fungi Population DynamicsTransitory inhibitory effect, followed by activation after approximately 5 days. researchgate.net
Soil Bacteria Population DynamicsLonger-term inhibition, with activation beginning around day 15. researchgate.net

Mechanistic Investigations and Advanced Modeling Using Isoproturon 13c6 Data

Elucidation of Reaction Mechanisms Through Isotope Effects

The analysis of stable isotope fractionation is a powerful method for elucidating the degradation pathways of environmental contaminants. nih.gov By measuring the changes in the isotopic composition of a compound as it undergoes transformation, researchers can infer the underlying reaction mechanisms.

Kinetic Isotope Effects (KIE) in Specific Degradation Pathways

Kinetic isotope effects (KIEs) occur when the rate of a chemical reaction is altered due to the presence of a heavier isotope at a specific atomic position within the molecule. This effect is particularly useful for identifying the bond-cleavage steps in degradation reactions. osti.gov For Isoproturon (B30282), different degradation pathways, such as hydroxylation, hydrolysis, and N-demethylation, exhibit distinct KIEs. nih.gov

Studies have shown that microbial degradation of Isoproturon can proceed through different initial transformation reactions. For instance, fungal hydroxylation of the isopropyl group results in both carbon and hydrogen isotope fractionation. nih.gov In contrast, bacterial hydrolysis leads to significant carbon and nitrogen isotope fractionation. nih.gov Notably, N-demethylation by certain bacteria may not show significant isotope fractionation. nih.gov The observation of these distinct isotope patterns allows researchers to distinguish between different microbial transformation pathways and even between biotic and abiotic hydrolysis. nih.gov

The apparent kinetic isotope effect (AKIE) can be used to compare the KIE of bond-breaking reactions across different molecules and degradation pathways. nih.gov For example, a significant carbon isotope fractionation was observed during the alkaline hydrolysis of the pesticide atrazine, indicating a primary isotopic effect from the nucleophilic substitution of a chlorine atom. nih.gov

Isotope Fractionation During Environmental Transport and Transformation Processes

Isotope fractionation is not limited to degradation reactions but also occurs during physical transport processes, such as sorption and diffusion, although often to a lesser extent. ufz.de The continuous removal of a substance from a mixed system, with a constant fractionation factor, can be described by the Rayleigh distillation equation. usgs.gov This principle is fundamental to interpreting isotopic data in environmental systems.

The isotopic composition of a compound can be influenced by both equilibrium and kinetic fractionation processes. usgs.gov Equilibrium fractionation occurs when isotopes are partitioned between two phases or substances at equilibrium, while kinetic fractionation is associated with irreversible processes like chemical reactions. usgs.gov

For Isoproturon, understanding how its isotopic signature changes during transport through soil and water is crucial for accurately interpreting field data. Sorption to organic matter in soil, for instance, can cause small but measurable carbon isotope fractionation. ufz.de By analyzing the isotopic composition of Isoproturon at different points in a contaminated site, it is possible to distinguish between concentration decreases due to degradation versus those caused by dilution or sorption.

Table 1: Isotope Fractionation in Different Isoproturon Transformation Pathways

Transformation PathwayOrganism/ConditionObserved Isotope FractionationReference
Isopropyl-hydroxylationFungiCarbon and Hydrogen nih.gov
HydrolysisArthrobacter globiformis D47Strong Carbon and Nitrogen nih.gov
N-demethylationSphingomonas sp. SRS2Not significant nih.gov
Abiotic HydrolysisAlkaline conditionsDifferent C and N fractionation than biotic hydrolysis nih.gov

Development and Validation of Environmental Fate and Transport Models

Environmental fate and transport models are essential tools for predicting the distribution and persistence of chemicals like Isoproturon in the environment. researchgate.net The accuracy of these models is highly dependent on the quality of the input parameters and the validation against real-world data. numberanalytics.com Isoproturon-13C6 serves as an excellent tracer for generating high-quality data for these purposes.

Calibration and Parameterization of Predictive Models Using this compound Tracing Data

Model calibration is the process of adjusting model parameters to achieve the best possible fit between model predictions and observed data. numberanalytics.comuva.es this compound tracing studies provide precise measurements of the compound's concentration and transformation over time in various environmental compartments (soil, water, sediment), which are invaluable for calibrating complex models. tesisenred.net

The use of labeled compounds allows for the creation of a detailed mass balance, tracking the distribution of the 13C label from the parent compound into various degradation products, microbial biomass, and mineralized CO2. researchgate.net This level of detail enables a more robust parameterization of models, accounting for key processes like degradation rates, sorption coefficients, and the formation of non-extractable residues (NER). researchgate.netresearchgate.net Techniques for calibration range from manual adjustments to automated methods using optimization algorithms and Bayesian inference. numberanalytics.comresearchgate.net

Assessment of Model Accuracy and Uncertainty for this compound Environmental Distribution

Once a model is calibrated, it must be validated to assess its accuracy and predictive power. This involves comparing model outputs with an independent set of observed data that was not used for calibration. uva.es this compound tracing experiments can provide the necessary data for rigorous model validation.

Uncertainty analysis is also a critical component of model evaluation. epa.gov It aims to quantify the confidence in model predictions by considering uncertainties in input parameters and the model structure itself. epa.gov By running a model with different sets of parameters within their plausible ranges (e.g., Monte Carlo simulations), a distribution of possible outcomes can be generated, providing a measure of the uncertainty. uq.edu.au Comparing these probabilistic forecasts with the precise data from this compound studies allows for a thorough assessment of model performance and helps identify areas where the model may need improvement. epa.gov

Table 2: Key Parameters in Environmental Fate Models Calibrated with this compound Data

ParameterDescriptionImportance for Modeling
Degradation Rate Constant (k)Rate at which Isoproturon is transformed in a specific medium.Determines the persistence of the compound.
Sorption Coefficient (Kd or Koc)A measure of the partitioning of Isoproturon between soil/sediment and water. cdc.govInfluences the mobility of the compound in the environment. cdc.gov
Formation Fraction of MetabolitesThe proportion of degraded Isoproturon that is converted into specific transformation products.Essential for assessing the risks associated with metabolites.
Mineralization RateThe rate at which the carbon from Isoproturon is converted to CO2.Indicates the ultimate removal of the compound from the environment.
Biomass IncorporationThe fraction of carbon from Isoproturon that is incorporated into microbial biomass.Helps to quantify the formation of biogenic non-extractable residues (bioNER). researchgate.net

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Mechanistic Understanding

To achieve a truly comprehensive understanding of the fate of Isoproturon, researchers are increasingly integrating data from isotopic tracing with multi-omics approaches. researchgate.net Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a multi-layered view of biological processes. qiagenbioinformatics.comnih.gov

By combining this compound tracing with techniques like Stable Isotope Probing (SIP), it is possible to identify the specific microorganisms responsible for its degradation in a complex microbial community. SIP allows for the tracking of the 13C label from Isoproturon into the DNA, RNA, or proteins of the microorganisms that are actively consuming it.

Further integration with metagenomics can reveal the functional genes and metabolic pathways involved in the degradation process. Transcriptomics and proteomics can show which of these genes and enzymes are being expressed under specific environmental conditions. Metabolomics can identify the full suite of intermediate and final degradation products. This holistic approach, combining the "what, where, and when" from isotopic tracing with the "who, how, and why" from multi-omics, provides an unparalleled level of mechanistic detail, bridging the gap from molecular-level interactions to ecosystem-scale processes. researchgate.netnih.gov

Future Research Directions and Emerging Applications of Isoproturon 13c6

Development of Novel Analytical Technologies for High-Throughput Isotopic Analysis

The future of environmental analysis lies in processing more samples faster and with greater accuracy. Isoproturon-13C6 is central to the evolution of high-throughput analytical methods.

Compound-Specific Isotope Analysis (CSIA): CSIA is a powerful tool for tracking the environmental fate and degradation of pollutants like Isoproturon (B30282). anr.fracs.org By measuring the isotopic ratios (e.g., ¹³C/¹²C) of a contaminant, scientists can identify degradation pathways (e.g., microbial vs. abiotic) and quantify the extent of transformation in the environment. acs.orgcopernicus.orgcopernicus.org Research projects are focused on creating comprehensive databases of isotope values for various pesticides, including Isoproturon, and developing specific extraction methods for CSIA in complex matrices like soil. anr.fr The distinct isotopic signatures associated with different degradation reactions, such as hydroxylation or N-demethylation, allow for precise pathway identification. acs.org this compound is indispensable in these studies, serving as a benchmark for calibrating instruments and validating the complex analytical procedures required for CSIA.

High-Throughput Screening (HTS): The integration of this compound into high-throughput screening (HTS) workflows is accelerating the analysis of large numbers of environmental samples. setac.org HTS, combined with advanced analytical techniques like high-resolution mass spectrometry (HRMS), allows for the rapid identification and quantification of contaminants. doi.org In these automated systems, this compound is used as an internal standard to ensure that the high-speed analysis remains quantitatively accurate, enabling large-scale monitoring programs and more comprehensive environmental assessments. vulcanchem.com

Application in Real-Time Environmental Monitoring and Early Warning Systems

The demand for real-time data on environmental quality is driving the development of sophisticated monitoring networks and early warning systems (EWS). mdpi.commdpi.com These systems are designed to provide timely alerts about contamination events, allowing for rapid response to protect ecosystems and public health. nih.gov

While direct real-time detection of specific compounds like Isoproturon in the field remains a challenge, this compound plays a crucial laboratory-based role in supporting these systems. Field-deployed sensors, including optical biosensors, can detect broad changes in water quality or the presence of certain classes of chemicals. mdpi.com When these sensors trigger an alert, collected samples are rushed to a lab for detailed analysis. In the laboratory, the use of this compound with methods like LC-MS/MS provides the rapid, accurate, and reliable quantification needed to confirm the presence and concentration of Isoproturon. researchgate.net This confirmation is vital for validating the EWS alert and informing decisions, such as issuing advisories or initiating remediation actions. mdpi.com

Future research aims to better integrate these components, creating seamless data flows from field alert to laboratory confirmation, with this compound ensuring the analytical reliability that underpins the entire warning system.

Integration with Advanced Computational and Machine Learning Approaches for Predictive Modeling

Computational and machine learning (ML) models are becoming indispensable tools in predictive toxicology and environmental science. nih.govgjesm.net These models analyze vast datasets to predict the toxicity, fate, and transport of chemicals like Isoproturon. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate a chemical's structure with its biological activity or toxicity. mdpi.com High-quality data is essential for building robust QSAR models. Studies utilizing this compound provide highly accurate measurements of Isoproturon's behavior and effects, which serve as critical inputs for training and validating these predictive models.

Machine Learning in Toxicity Prediction: ML algorithms, such as random forests and neural networks, can predict the toxicity of pesticides by learning from existing data on their chemical properties and toxic effects. gjesm.netnih.gov Several studies have focused on developing ML models to predict the acute and chronic toxicity of various pesticides, including Isoproturon. mdpi.com The precision afforded by this compound in laboratory toxicity assays generates the high-quality, reliable data necessary for these complex algorithms to produce accurate predictions. nih.gov This integration helps to rapidly assess the potential risks of pesticides and prioritize them for further testing or regulatory action.

Table 1: Application of Machine Learning (ML) in Pesticide Toxicity Prediction
ML AlgorithmApplication in Pesticide ToxicityRole of this compound
Random Forest (RF)Classifying chemicals based on toxicity levels (e.g., acute oral toxicity). Used in QSAR models for predicting reproductive toxicity. gjesm.netProvides high-accuracy data for training and validating RF models.
Support Vector Machine (SVM)Predicting various toxicity endpoints, including hepatotoxicity and cardiotoxicity. nih.govEnsures the quality of input data for SVM, leading to more reliable predictions.
Artificial Neural Networks (ANN)Modeling complex, non-linear relationships between chemical structure and toxicity. gjesm.netGenerates precise toxicity data needed to train deep learning models.
k-Nearest Neighbors (k-NN)Classifying compounds to predict chronic toxicity metrics like the Lowest Observed Adverse Effect Level (LOAEL). mdpi.comYields accurate toxicological data points for building the reference library used by k-NN.

Role of this compound in the Development of Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation are sustainable technologies that use microorganisms and plants, respectively, to degrade or remove pollutants from the environment. tandfonline.comeuropa.eu this compound is a vital tool for developing and optimizing these strategies for Isoproturon-contaminated sites.

Tracking Degradation Pathways: When developing bioremediation approaches, it is crucial to understand how microorganisms break down the target contaminant. fao.orgresearchgate.net By spiking a contaminated soil or water sample with this compound, researchers can trace the metabolic fate of the herbicide. acs.org Analyzing the resulting ¹³C-labeled metabolites allows scientists to elucidate the specific degradation pathways used by microbial consortia or single strains, such as Sphingomonas sp. or Pseudomonas aeruginosa, which are known to degrade Isoproturon. acs.orgd-nb.info This knowledge is essential for selecting and enhancing the most effective microbial communities for bioaugmentation. fao.org

Evaluating Remediation Efficiency: In phytoremediation studies, this compound enables precise measurement of the herbicide's uptake, translocation, and degradation by plants. nih.govnih.gov For example, research on transgenic soybeans and Arabidopsis thaliana expressing specific bacterial or human genes has shown enhanced degradation of Isoproturon. nih.govmdpi.com Using this compound allows scientists to quantify the removal rate from soil and water and to identify the metabolic products within the plant tissues, confirming the effectiveness of the genetic modification. nih.govresearchgate.net This precise quantification helps to validate the efficiency of different phytoremediation strategies and select the most promising plant species for field applications.

Table 2: Role of this compound in Remediation Research
Remediation StrategyMechanismContribution of this compound
Bioremediation (e.g., Bioaugmentation)Microorganisms (e.g., Sphingomonas sp., fungi) degrade Isoproturon through enzymatic processes like N-demethylation or hydrolysis. acs.orgfrontiersin.orgTraces the formation of ¹³C-labeled metabolites, confirming degradation pathways and quantifying degradation rates.
Phytoremediation (e.g., Phytodegradation)Plants, sometimes genetically modified, take up and metabolize Isoproturon into less toxic compounds. nih.govmdpi.comAccurately measures the uptake and transformation of Isoproturon within plant tissues, verifying the remediation efficiency.

Contribution to Regulatory Science and Refined Environmental Risk Assessment Methodologies (methodology focus)

Regulatory science focuses on developing new tools, standards, and approaches to assess the safety and risk of chemical products. Environmental Risk Assessment (ERA) is a cornerstone of this process, but it often relies on models that contain uncertainties. efpia.eueeer.org this compound contributes significantly to refining ERA methodologies by providing the high-quality data needed to reduce these uncertainties.

Improving Exposure and Fate Models: Accurate ERA depends on precise models of a pesticide's environmental fate (persistence, degradation, mobility). anr.fr CSIA studies, which rely on labeled standards like this compound, provide field-relevant data on degradation rates and pathways. acs.orgcopernicus.org This data can replace default assumptions in risk models with empirical measurements, leading to more realistic and accurate predictions of environmental concentrations.

Advancing New Approach Methodologies (NAMs): Regulatory agencies are increasingly promoting the use of New Approach Methodologies (NAMs) to reduce reliance on traditional animal testing. canada.cafood.gov.uk NAMs include in vitro assays, computational modeling, and high-throughput screening. setac.orgnih.gov The development and validation of these NAMs require robust, high-quality data. The precise analytical measurements enabled by this compound in toxicity and metabolism studies provide the reliable data needed to build confidence in these new methods, facilitating their integration into the regulatory framework. food.gov.uk By enhancing the accuracy of both fate models and toxicity assessments, this compound helps create more scientifically robust and defensible environmental risk assessments for pesticides. europa.eu

Q & A

Q. How should researchers address inconsistencies in this compound recovery rates during extraction from sediment samples?

  • Compare accelerated solvent extraction (ASE), solid-phase extraction (SPE), and QuEChERS methods. Recovery optimization requires matrix-matched calibration and surrogate standards (e.g., D5-isoproturon). Reproducibility is enhanced by inter-laboratory validation per ISO/IEC 17025 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.